molecular formula C14H25NO3 B2366589 Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate CAS No. 146873-76-9

Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate

Cat. No. B2366589
CAS RN: 146873-76-9
M. Wt: 255.358
InChI Key: HEXRGZVOCHOEAE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used as a building block for the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

Synthesis and Structural Analysis

  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an intermediate in biologically active compounds like crizotinib. It was created through a three-step process starting with tert-butyl-4-hydroxypiperdine-1-carboxylate. The structure was verified through MS and 1 HNMR spectrum analysis, with a total yield of 49.9% (Kong et al., 2016).
  • Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another key intermediate, notably in the synthesis of Vandetanib, was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution. The synthesis route and structure were confirmed by MS and 1HNMR, with the process optimized for a total yield of 20.2% (Min Wang et al., 2015).

Application in Drug Synthesis and Modification

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a critical intermediate for small molecule anticancer drugs. Its synthesis from commercially available piperidin-4-ylmethanol was achieved through a series of steps including nucleophilic substitution, oxidation, halogenation, and elimination reactions. The final product was confirmed by 1 H NMR, with a high total yield of 71.4% (Binliang Zhang et al., 2018).
  • Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was studied through X-ray, revealing an axial orientation of the isobutyl side chain at the 6-position of the piperidine ring. Reduction of the keto functionality led predominantly to the corresponding beta-hydroxylated delta-lactam, tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, with a cis configuration of the 4-hydroxy and 6-isobutyl groups. Molecular packing was driven by strong O-H...O=C hydrogen bonds, forming infinite chains in the crystal structure (C. Didierjean et al., 2004).

properties

IUPAC Name

tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-9-7-12(8-10-15)6-4-5-11-16/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXRGZVOCHOEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

146873-76-9
Record name tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate
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